molecular formula C16H17N3O4S B601263 Cefaclor EP Impurity G CAS No. 67308-21-8

Cefaclor EP Impurity G

Cat. No.: B601263
CAS No.: 67308-21-8
M. Wt: 347.4 g/mol
InChI Key: LROYCRSHQNGOQU-XOGJBXBPSA-N
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Scientific Research Applications

Cefaclor EP Impurity G is widely used in scientific research, particularly in the pharmaceutical industry. It is utilized for analytical method development, method validation, and quality control applications. This compound is essential for the development of Abbreviated New Drug Applications (ANDA) and during the commercial production of Cefaclor. Additionally, it plays a crucial role in stability studies and the identification of unknown impurities .

Mechanism of Action

As an impurity of Cefaclor, a second-generation cephalosporin antibiotic, Cefaclor EP Impurity G is likely to share a similar mechanism of action with Cefaclor . Cefaclor works by inhibiting bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Safety and Hazards

Cefaclor EP Impurity G is classified as a hazardous compound . As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling it .

Future Directions

Cefaclor EP Impurity G is an important reference standard in the pharmaceutical industry . Its usage facilitates the quality control and assurance of Cefaclor and its related compounds . Future research may focus on improving the synthesis and analysis methods of this compound to ensure the quality and safety of Cefaclor.

Preparation Methods

The synthesis of Cefaclor EP Impurity G involves complex chemical reactions. While specific synthetic routes and reaction conditions are proprietary and not publicly disclosed, it is known that the preparation of such impurities typically involves the use of advanced organic synthesis techniques. Industrial production methods ensure the compound is devoid of undesired impurities, maintaining its integrity for research purposes .

Chemical Reactions Analysis

Cefaclor EP Impurity G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired outcome. For instance, oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide, while reduction reactions might use sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Cefaclor EP Impurity G can be compared with other cephalosporin impurities, such as those found in Cefaclor, Cephalexin, and Cefadroxil. Each of these compounds has unique properties and applications. For instance, while this compound is used primarily for analytical and quality control purposes, other cephalosporin impurities may have different roles in pharmaceutical research and development .

Similar Compounds

  • Cefaclor
  • Cephalexin
  • Cefadroxil

These compounds share structural similarities but differ in their specific applications and properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cefaclor EP Impurity G involves the conversion of 7-amino-3-chloro-3-cephem-4-carboxylic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "7-amino-3-chloro-3-cephem-4-carboxylic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium azide", "Hydrogen peroxide", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 7-amino-3-chloro-3-cephem-4-carboxylic acid in methanol and add sodium hydroxide to adjust the pH to 8-9.", "Step 2: Add sodium nitrite to the solution and maintain the temperature at 0-5°C for 30 minutes.", "Step 3: Add sulfuric acid to the solution to adjust the pH to 1-2.", "Step 4: Add sodium azide to the solution and maintain the temperature at 0-5°C for 30 minutes.", "Step 5: Add hydrogen peroxide to the solution and maintain the temperature at 0-5°C for 30 minutes.", "Step 6: Add sodium bicarbonate to the solution to adjust the pH to 7-8.", "Step 7: Extract the solution with ethyl acetate and wash the organic layer with water.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain Cefaclor EP Impurity G." ] }

CAS No.

67308-21-8

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23)/t10-,11-,12?,15-/m1/s1

InChI Key

LROYCRSHQNGOQU-XOGJBXBPSA-N

Isomeric SMILES

C=C1CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=CC=C3)N

SMILES

C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N

Canonical SMILES

C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

[6R-[6α,7β(R*)]]-7-[(Aminophenylacetyl)amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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